6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Overview
Description
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound with a molecular weight of 180.21 . The IUPAC name for this compound is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol include a molecular weight of 180.21 .Scientific Research Applications
Novel PDE9A Inhibitor for Cognitive Disorders
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a novel PDE9A inhibitor developed for the treatment of cognitive disorders. It was identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has entered clinical trials. This compound has been shown to elevate central cGMP levels in the brain and CSF of rodents, exhibit procognitive activity in several rodent models, and stabilize synapses in an amyloid precursor protein (APP) transgenic mouse model. It is well tolerated in humans and elevates cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial and Anticancer Agents
Several compounds related to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol have been synthesized and evaluated for their biological activities. Novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, showing potential in cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These derivatives offer insights into structure-activity relationships (SAR) for further development as therapeutic agents (Rahmouni et al., 2016).
Future Directions
The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol could potentially be used in the development of new drugs. For example, a structurally similar compound, PF-04447943, has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .
properties
IUPAC Name |
4-(oxan-4-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQACYFQFCSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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